6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
Chemical Structure and Properties
The compound 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS: 478077-02-0) features a benzothiazole core substituted at position 6 with a methoxy group and at position 2 with a piperazine moiety. The piperazine is further functionalized by a 3-(trifluoromethyl)benzoyl group (Figure 1). Its molecular formula is C₁₉H₁₆F₃N₃OS, with a molecular weight of 391.41 g/mol . Predicted physical properties include a boiling point of 526.7 ± 60.0 °C and a density of 1.397 ± 0.06 g/cm³ . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic distribution and solubility.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGSKTCKNOCJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are noted for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available benzothiazole derivatives and piperazine.
- Reaction Conditions : Common solvents include ethanol or dimethyl sulfoxide (DMSO), with reactions often conducted under reflux conditions to enhance yield and purity.
- Yield and Purity : The methods aim for high yields while minimizing environmental impact.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against human monocytic cell lines (U937, THP-1) and mouse melanoma cell lines (B16-F10) with IC50 values indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves the inhibition of key oncogenic pathways, potentially through modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The benzothiazole scaffold is recognized for its anti-inflammatory properties:
- Inflammatory Markers : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro, suggesting that this compound may also possess such capabilities .
Antibacterial and Antifungal Activity
The compound's structure suggests potential antibacterial and antifungal activities:
- In Vitro Studies : Related benzothiazole derivatives have been evaluated for their antibacterial and antifungal effects, showing significant inhibition against various pathogens .
Case Studies
Several studies provide insights into the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity :
- Inflammation Model :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could also modulate receptors that play critical roles in cellular signaling pathways related to growth and inflammation.
Data Summary Table
| Activity Type | Assay Type | Target Cell Lines/Organisms | IC50 Values (μM) |
|---|---|---|---|
| Anticancer | Cytotoxicity | U937, THP-1 | Low micromolar |
| Anti-inflammatory | Edema Reduction | In vivo models | Not specified |
| Antibacterial | Inhibition Assay | Various pathogens | Not specified |
| Antifungal | Inhibition Assay | Various fungi | Not specified |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyridine vs. Benzothiazole Core
Compound 9a (N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) shares the 3-(trifluoromethyl)benzoyl-piperazine motif but replaces the benzothiazole core with a pyridine ring. The acetamide side chain in 9a introduces hydrogen-bonding capacity absent in the target compound .
Benzothiazole Derivatives with Varied Substituents
- 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 897475-12-6): This analog substitutes the methoxy group at position 6 with a methyl group and replaces the 3-(trifluoromethyl)benzoyl with a phenoxybenzoyl moiety.
- 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (Compound 3c ): Lacks the piperazine-benzoyl side chain but features a 2-fluoro-3-(trifluoromethyl)phenyl group directly attached to benzothiazole. The absence of the piperazine linker simplifies the structure but may limit interaction with targets requiring secondary binding pockets .
Piperazine-Bearing Analogs
Urea-Linked Thiazole-Piperazine Derivatives
Compounds 11a–11o (e.g., 11e : 1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) incorporate a urea bridge and thiazole ring instead of benzothiazole. The hydrazinyl-2-oxoethyl group on piperazine introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
Pyridazine-Based Analogs
The pyridazine core’s electron-deficient nature could influence binding affinity in enzymatic assays .
Substituent Effects on Piperazine
- 3-(Trifluoromethyl)benzoyl vs. 4-Chloro-3-(trifluoromethyl)benzoyl: Compound 9b (N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) adds a chlorine atom to the benzoyl ring, increasing molecular weight (MW: 534.1 vs. This modification may enhance target selectivity in kinase inhibition .
- Phenoxybenzoyl vs. Trifluoromethylbenzoyl: The phenoxy group in 897475-12-6 introduces an ether linkage, reducing electron-withdrawing effects compared to the trifluoromethyl group. This could decrease metabolic stability in vivo .
Comparative Data Table
Implications of Structural Differences
- Lipophilicity : The trifluoromethyl and methoxy groups in the target compound balance lipophilicity for membrane permeability and solubility. Analogs with methyl (e.g., 897475-12-6 ) or halogenated groups (e.g., 9b ) may skew this balance.
- Target Binding : The benzothiazole core’s planar structure favors interactions with aromatic residues in enzymes, whereas pyridine or pyridazine cores (e.g., 9a , 946329-51-7 ) may disrupt π-π stacking.
- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, while phenoxy-containing analogs (e.g., 897475-12-6) are prone to demethylation or hydroxylation.
Preparation Methods
Nucleophilic Aromatic Substitution
In this approach, a halogenated benzothiazole (e.g., 2-chloro-6-methoxy-1,3-benzothiazole) reacts with piperazine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction is typically conducted at 80–100°C for 12–24 hours, with yields ranging from 50% to 65%. Base additives such as potassium carbonate or triethylamine facilitate deprotonation of the piperazine, enhancing nucleophilicity.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers higher efficiency and milder conditions. A representative protocol uses:
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs₂CO₃
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Solvent : Toluene at 110°C for 8 hours
This method achieves yields up to 78% while minimizing side reactions.
Incorporation of the Trifluoromethylbenzoyl Group
The final step involves acylating the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride. This reaction is performed under Schotten-Baumann conditions, where the piperazine intermediate is treated with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.
Key parameters :
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Temperature : 0–5°C (prevents thermal degradation)
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Stoichiometry : 1.2 equivalents of acyl chloride
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Reaction Time : 2–4 hours
Yields for this step typically exceed 85%, with purification via column chromatography (hexane/ethyl acetate).
Optimization and Scale-Up Considerations
Catalytic Systems
Comparative studies highlight the superiority of palladium-based catalysts over nickel analogues in cross-coupling steps. For example, Suzuki-Miyaura reactions using Pd(PPh₃)₄ achieve 70% yields, whereas nickel catalysts (e.g., Ni(cod)₂) yield only 47% under similar conditions.
Solvent Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions but may promote decomposition at elevated temperatures. Mixed solvent systems (toluene/THF) balance reactivity and stability, particularly in borylation steps.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A reported protocol for a related Suzuki coupling achieved 66.8% yield in 40 minutes at 100°C, compared to 24 hours under conventional heating.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
1H NMR (400 MHz, CDCl₃) :
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δ 8.09–8.06 (m, 1H, aryl-H)
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δ 7.97 (d, J = 7.4 Hz, 1H, aryl-H)
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δ 7.70 (d, J = 7.9 Hz, 1H, aryl-H)
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δ 7.48 (t, J = 7.7 Hz, 1H, aryl-H)
13C NMR (100 MHz, CDCl₃) :
Q & A
Q. Advanced
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS for hydrolysis products (e.g., cleavage of the piperazine-benzothiazole bond) .
- Thermal stability : DSC/TGA analysis reveals decomposition thresholds (>200°C) .
- Light exposure tests : UV-vis spectroscopy detects photo-degradation products (e.g., benzothiazole ring opening) .
How can computational modeling guide the design of derivatives with improved target selectivity?
Q. Advanced
- Molecular docking : Use crystal structures (e.g., PDB: 3LD6) to predict binding modes with enzymes like 14-α-demethylase. Substituent positioning (e.g., trifluoromethyl group) in hydrophobic pockets correlates with activity .
- MD simulations : Assess dynamic interactions (e.g., piperazine flexibility) over 100-ns trajectories to refine binding poses .
- QSAR models : Train algorithms on datasets of benzothiazole derivatives to predict logP and IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
